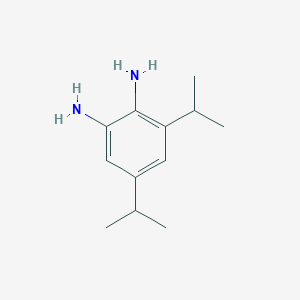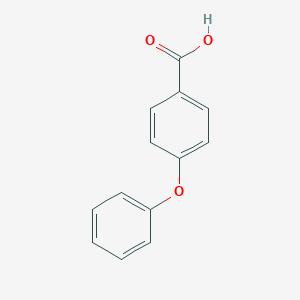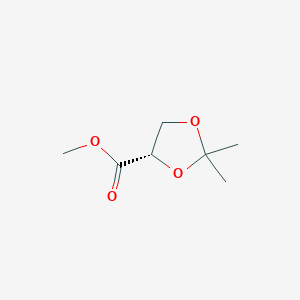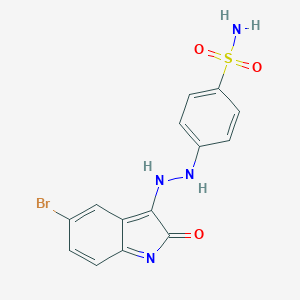
Cdk2 抑制剂 II
描述
Cdk2 Inhibitor II is a type of chemical compound that is used in laboratory experiments to study the effects of cyclin-dependent kinase 2 (CDK2) inhibition. CDK2 is a key regulator of cell cycle progression, and its inhibition has been shown to have a variety of effects on cell function, including cell cycle arrest, apoptosis, and gene expression. Cdk2 Inhibitor II is a potent and specific inhibitor of CDK2, and has been used in a wide range of scientific studies to study the effects of CDK2 inhibition on various cellular processes.
科学研究应用
癌症治疗
Cdk2 抑制剂 II: 主要因其在癌症治疗中的潜力而被研究。它靶向细胞周期调节的关键蛋白——细胞周期蛋白依赖性激酶 2 (CDK2)。异常的 CDK2 活性常与癌症进展和转移相关联 . 通过抑制 CDK2,这些化合物旨在阻止癌细胞增殖并诱导凋亡,为各种癌症,包括乳腺癌、卵巢癌和子宫内膜癌,提供了一种治疗策略 .
神经退行性疾病
研究已扩展到神经退行性疾病领域。 CDK2 抑制剂正在被研究,以评估其调节细胞周期相关途径的潜力,这些途径在阿尔茨海默病和帕金森病等疾病中可能存在异常 . CDK2 抑制剂如何有利于此类疾病的具体机制仍在研究中。
避孕应用
This compound: 作为一种非激素避孕剂显示出前景。 研究表明,选择性抑制 CDK2 可以模拟导致不孕的某些遗传状况,从而为避孕药的开发提供基础 .
化疗引起的脱发预防
在化疗引起的脱发方面,像This compound这样的 CDK2 抑制剂正在被探索,作为一种方法来降低毛囊上皮对细胞周期活性抗肿瘤药物的敏感性,从而可能预防化疗治疗相关的脱发 .
肿瘤学中的敏感性和耐药性
了解对 CDK2 抑制剂的敏感性和耐药性机制在肿瘤学中至关重要。This compound 被用于临床研究,以研究癌细胞中的药物适应和耐药模式,这可以为开发更有效的治疗方案提供信息 .
生物技术和药物开发
在生物技术和药物开发中,This compound 用作理解细胞周期调节和设计新型治疗剂的工具。 它在磷酸化和去磷酸化应用中的作用使其成为研究细胞过程和开发靶向疗法的宝贵工具 .
作用机制
Target of Action
Cdk2 Inhibitor II primarily targets Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a core cell-cycle kinase that phosphorylates many substrates to drive progression through the cell cycle . It is activated by binding either E- or A-type cyclins and by a range of protein kinases that directly phosphorylate CDK2 .
Mode of Action
Cdk2 Inhibitor II interacts with its target, CDK2, by inhibiting its activity. It inhibits CDK2 with an IC50 of 45 nM and exhibits submicromolar activity against other CDKs including CDK1, CDK4, and CDK5 . This results in a block in the G1 (gap) phase of the cell cycle .
Biochemical Pathways
The inhibition of CDK2 affects several biochemical pathways. CDK2 modulates a variety of oncogenic signaling pathways when it governs the phosphorylation of a wide range of transcription factors: SMAD3, FOXM1, FOXO1, ID2, as well as UBF, NFY, B-MYB, and MYC . Inhibition of CDK2 can lead to changes in these pathways, potentially affecting cell division, migration, differentiation, and programmed cell death .
Pharmacokinetics
It is known that cdk2 inhibitors are being developed and tested in clinical trials, suggesting that they have acceptable pharmacokinetic properties for therapeutic use .
Result of Action
The inhibition of CDK2 by Cdk2 Inhibitor II has several molecular and cellular effects. It prevents supernumerary centrosome clustering, causing multipolarity, anaphase catastrophe, and apoptotic death of aneuploid cancers . In normal mammary cells and estrogen receptor-positive breast cancer cells, CDK2 inhibition causes a rapid loss of substrate phosphorylation that is rapidly restored by a hard-wired cell-cycle buffering mechanism .
Action Environment
The action, efficacy, and stability of Cdk2 Inhibitor II can be influenced by various environmental factors. For instance, the tumor microenvironment can affect the antitumor immunity responses of CDK2-deficient cancer cells . Additionally, genetic backgrounds can influence the adaptive rebound upon CDK2 inhibition . More research is needed to fully understand how different environmental factors influence the action of Cdk2 Inhibitor II.
未来方向
Selective CDK2 inhibition may provide a therapeutic benefit against certain tumors, and it continues to appeal as a strategy to exploit in anticancer drug development . The development of combination therapy strategies in recent years has made it possible to reduce the toxicity and side effects of pan-CDK inhibitors . The development of more selective and potent small molecule inhibitors is highlighted as an alternative approach .
生化分析
Biochemical Properties
Cdk2 Inhibitor II interacts with CDK2, a serine/threonine protein kinase, to inhibit its activity . This interaction is characterized by the binding of the inhibitor to the ATP-binding site of CDK2, thereby preventing the kinase from phosphorylating its substrates . The inhibition of CDK2 by Cdk2 Inhibitor II has been shown to result in the downregulation of proteins such as myeloid cell leukemia 1 (MCL-1), leading to the induction of apoptosis .
Cellular Effects
Cdk2 Inhibitor II has significant effects on various types of cells and cellular processes. It influences cell function by inducing cell cycle arrest, particularly at the G1/S transition, thereby preventing cells from entering the S phase and undergoing DNA replication . This leads to the inhibition of cell proliferation and the induction of apoptosis .
Molecular Mechanism
The mechanism of action of Cdk2 Inhibitor II involves its binding to CDK2 and inhibiting its activity . This results in the hypophosphorylation of the retinoblastoma protein (Rb), a key regulator of the cell cycle . The inhibition of CDK2 also leads to the downregulation of MCL-1, a protein that plays a crucial role in the regulation of apoptosis .
Temporal Effects in Laboratory Settings
The effects of Cdk2 Inhibitor II change over time in laboratory settings. Initial exposure to the inhibitor results in the rapid induction of cell cycle arrest and apoptosis . Over time, the continued presence of Cdk2 Inhibitor II leads to sustained inhibition of CDK2 activity and persistent cell cycle arrest .
Dosage Effects in Animal Models
In animal models, the effects of Cdk2 Inhibitor II vary with different dosages . At lower doses, the inhibitor effectively controls tumor growth. At higher doses, the effects of the inhibitor may be more pronounced, potentially leading to adverse effects .
Metabolic Pathways
Cdk2 Inhibitor II is involved in the regulation of the cell cycle, a fundamental metabolic pathway in cells . It interacts with CDK2, a key enzyme in this pathway, to inhibit its activity and prevent the progression of the cell cycle .
Transport and Distribution
Given its role as a kinase inhibitor, it is likely that it is transported into cells where it can interact with its target, CDK2 .
Subcellular Localization
Cdk2 Inhibitor II is likely to be localized in the cytoplasm of cells, where CDK2 is typically found . Its activity is likely to be influenced by its localization, with its inhibitory effects on CDK2 being most pronounced in the regions of the cell where CDK2 is present .
属性
IUPAC Name |
4-[(5-bromo-2-hydroxy-1H-indol-3-yl)diazenyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN4O3S/c15-8-1-6-12-11(7-8)13(14(20)17-12)19-18-9-2-4-10(5-3-9)23(16,21)22/h1-7,17,20H,(H2,16,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDDMLCHUYBHHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(NC3=C2C=C(C=C3)Br)O)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Cdk2 Inhibitor II?
A1: Cdk2 Inhibitor II acts by directly inhibiting Cyclin-dependent kinase 2 (CDK2) activity. [, , ] CDKs are essential regulators of the eukaryotic cell cycle, and inhibiting CDK2 can disrupt cell cycle progression. []
Q2: How does Cdk2 Inhibitor II affect the development of Babesia bovis?
A2: Research indicates that Cdk2 Inhibitor II demonstrates inhibitory effects on the in vitro growth of Babesia bovis. [] Specifically, this compound, alongside roscovitine and purvalanol A, was found to hinder the early stages of Babesia bovis' intraerythrocytic development. This suggests a potential role for CDK inhibitors as chemotherapeutic agents for babesiosis. []
Q3: Has any research explored potential resistance mechanisms to Cdk2 Inhibitor II?
A3: While studies specifically investigating resistance mechanisms to Cdk2 Inhibitor II are limited within the provided papers, research on related CDK inhibitors like palbociclib, which targets CDK4/6, reveals potential resistance mechanisms that might be relevant. [] Notably, biallelic genomic RB1 inactivation and the emergence of a novel oncogenic cyclin D1 fusion (CCND1::chr11.g:70025223) were identified as potential drivers of resistance to palbociclib. [] These findings highlight the potential for similar resistance mechanisms to arise with Cdk2 Inhibitor II, particularly in cancers where RB1 and cyclin D1 play crucial roles in cell cycle regulation.
Q4: Are there any concerns regarding the stability of Cdk2 Inhibitor II in experimental settings?
A4: While not directly focusing on Cdk2 Inhibitor II, research has shown that chemically similar CDK inhibitors can exhibit short half-lives in certain media, such as the sulfur acidic cultivation medium used for the red alga Cyanidioschyzon merolae. [] This instability could potentially lead to inconsistencies in experimental results. Therefore, careful consideration of media composition and potential compound degradation is crucial when designing and interpreting experiments involving Cdk2 Inhibitor II and other CDK inhibitors.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





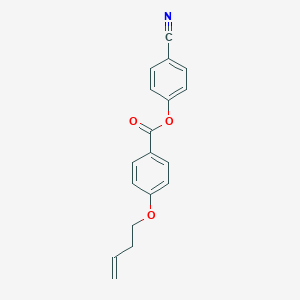
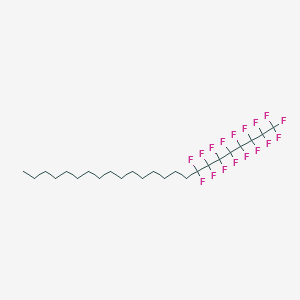
![S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate](/img/structure/B45571.png)
![methyl 9H-pyrido[3,4-b]indole-1-carboxylate](/img/structure/B45572.png)

![2-[4-[[(2S)-oxiran-2-yl]methoxy]phenyl]acetamide](/img/structure/B45574.png)
![Ethyl 6-[(4,4-dimethyl-1-oxido-3,4-dihydro-2H-thiochromen-6-yl)ethynyl]nicotinate](/img/structure/B45575.png)

